molecular formula C21H22N2O3 B12181370 N-(3-acetylphenyl)-1-methyl-6-oxo-2-phenylpiperidine-3-carboxamide

N-(3-acetylphenyl)-1-methyl-6-oxo-2-phenylpiperidine-3-carboxamide

Cat. No.: B12181370
M. Wt: 350.4 g/mol
InChI Key: SGWAVVNDCHMAQJ-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-1-methyl-6-oxo-2-phenylpiperidine-3-carboxamide is a complex organic compound with a unique structure that includes a piperidine ring, acetylphenyl, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-1-methyl-6-oxo-2-phenylpiperidine-3-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3-acetylphenylamine with 1-methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-1-methyl-6-oxo-2-phenylpiperidine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, and other nucleophilic species.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

N-(3-acetylphenyl)-1-methyl-6-oxo-2-phenylpiperidine-3-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • N-(4-acetylphenyl)-4-methylbenzenesulfonamide
  • N-(3-acetylphenyl)-4-methylbenzenesulfonamide
  • 1-tosyl-1H-imidazole
  • 4-methyl-N-(pyridin-4-yl)benzenesulfonamide
  • 1-ethyl-4-tosylpiperazine

Uniqueness

N-(3-acetylphenyl)-1-methyl-6-oxo-2-phenylpiperidine-3-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of acetylphenyl and piperidine groups allows for versatile reactivity and potential therapeutic applications that may not be present in similar compounds.

Properties

Molecular Formula

C21H22N2O3

Molecular Weight

350.4 g/mol

IUPAC Name

N-(3-acetylphenyl)-1-methyl-6-oxo-2-phenylpiperidine-3-carboxamide

InChI

InChI=1S/C21H22N2O3/c1-14(24)16-9-6-10-17(13-16)22-21(26)18-11-12-19(25)23(2)20(18)15-7-4-3-5-8-15/h3-10,13,18,20H,11-12H2,1-2H3,(H,22,26)

InChI Key

SGWAVVNDCHMAQJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2CCC(=O)N(C2C3=CC=CC=C3)C

Origin of Product

United States

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